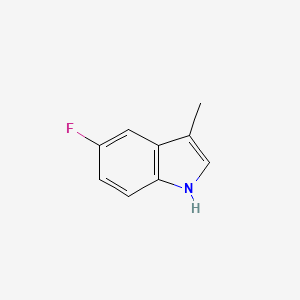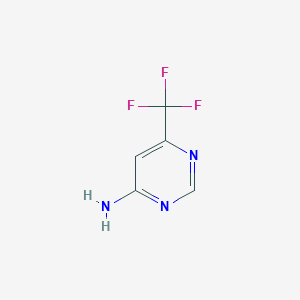
6-(Trifluoromethyl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-(Trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C5H4F3N3 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
A series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .
Molecular Structure Analysis
The InChI code for “6-(Trifluoromethyl)pyrimidin-4-amine” is 1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H,(H2,9,10,11) . The molecular weight of the compound is 163.1 g/mol .
Chemical Reactions Analysis
The reaction scope of “6-(Trifluoromethyl)pyrimidin-4-amine” was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .
Physical And Chemical Properties Analysis
The compound “6-(Trifluoromethyl)pyrimidin-4-amine” has a molecular weight of 163.1 g/mol . Its IUPAC name is 6-(trifluoromethyl)-4-pyrimidinylamine .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
6-(Trifluoromethyl)pyrimidin-4-amine has been utilized in the design and synthesis of polysubstituted pyrimidine derivatives. These compounds have shown promising antiproliferative activities against various human tumor cell lines, such as PC-3, MGC-803, MCF-7, and HGC-27. Notably, certain derivatives have demonstrated good selectivity for PC-3 cells with IC50 values indicating significant inhibition of tumor cell proliferation .
Drug Design
The introduction of trifluoromethyl groups into bioactive molecules is a common strategy to enhance their properties. In this context, 6-(Trifluoromethyl)pyrimidin-4-amine serves as a key fragment in the development of specific antitumor drugs that aim for high efficiency and low toxicity .
Pesticide Development
Compounds with the trifluoromethyl pyrimidine moiety, such as 6-(Trifluoromethyl)pyrimidin-4-amine, are valuable for the development of new pesticides and insecticides. These molecules are crucial for improving therapeutic activity in agricultural applications .
Chemical Synthesis
This compound is also significant in organic synthesis, serving as a building block for various chemical reactions. Its presence in a molecule can influence the reactivity and stability, making it a versatile reagent in synthetic chemistry .
Pharmacological Research
6-(Trifluoromethyl)pyrimidin-4-amine is involved in the synthesis of pharmacologically active compounds. Its trifluoromethyl group can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, leading to potential new drug candidates .
Material Science
In material science, this compound can be used to modify the surface properties of materials. The trifluoromethyl group can impart hydrophobicity, which is beneficial in creating repellent surfaces or coatings .
Neurological Studies
The trifluoromethyl group-containing drugs have been studied for their potential in treating neurological conditions. For instance, they can act as receptor antagonists, which is relevant in the study of pain pathways and migraine treatments .
Molecular Docking
6-(Trifluoromethyl)pyrimidin-4-amine derivatives have been used in molecular docking studies to predict how a compound interacts with a target protein. This is particularly useful in drug discovery, where understanding the interaction at the molecular level can guide the design of more effective drugs .
Wirkmechanismus
Target of Action
It’s known that pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Pharmacokinetics
It’s known that fluoroalkyl sulfur groups can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
It’s known that pyrimidinamine derivatives have excellent insecticidal activity against various pests .
Zukünftige Richtungen
The biological activities of “6-(Trifluoromethyl)pyrimidin-4-amine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of “6-(Trifluoromethyl)pyrimidin-4-amine” will be discovered in the future .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAIKJQZLXLGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625326 | |
| Record name | 6-(Trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672-41-3 | |
| Record name | 6-(Trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


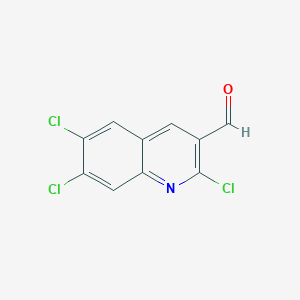
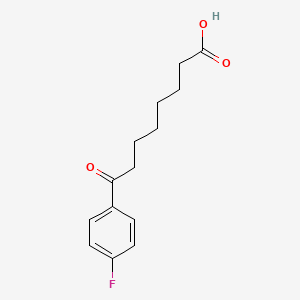

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)
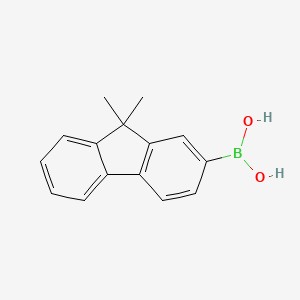
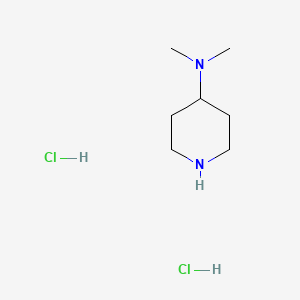
![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)
